molecular formula C13H19ClN4 B13327070 2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride

2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride

Cat. No.: B13327070
M. Wt: 266.77 g/mol
InChI Key: QXJAAKYYIVTTSP-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound that features a piperidine ring attached to an imidazo[4,5-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the imidazo[4,5-c]pyridine core.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions to enhance yield and efficiency. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce deoxygenated derivatives .

Scientific Research Applications

2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride
  • 4-Piperidinylmethyl isonicotinate hydrochloride

Uniqueness

2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its imidazo[4,5-c]pyridine core and piperidine ring combination make it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C13H19ClN4

Molecular Weight

266.77 g/mol

IUPAC Name

2-methyl-1-(piperidin-4-ylmethyl)imidazo[4,5-c]pyridine;hydrochloride

InChI

InChI=1S/C13H18N4.ClH/c1-10-16-12-8-15-7-4-13(12)17(10)9-11-2-5-14-6-3-11;/h4,7-8,11,14H,2-3,5-6,9H2,1H3;1H

InChI Key

QXJAAKYYIVTTSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3CCNCC3)C=CN=C2.Cl

Origin of Product

United States

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